Cas9-IN-1

CRISPR-Cas9 SpCas9 inhibition small-molecule inhibitor

Cas9-IN-1 (CAS 2866499-55-8) is a cell‑permeable small‑molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9) that operates via a distinct apo‑Cas9 binding mechanism to block Cas9:gRNA ribonucleoprotein (RNP) complex formation. It inhibits SpCas9 with an IC50 of 7.02 μM in an in vitro fluorescence‑based inhibition assay.

Molecular Formula C17H11Cl2F3N2O3S
Molecular Weight 451.2 g/mol
Cat. No. B12429640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCas9-IN-1
Molecular FormulaC17H11Cl2F3N2O3S
Molecular Weight451.2 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H11Cl2F3N2O3S/c1-9-4-16(23-27-9)24-28(25,26)13-6-11(5-12(8-13)17(20,21)22)10-2-3-14(18)15(19)7-10/h2-8H,1H3,(H,23,24)
InChIKeyVATVDJGUYOUPKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cas9-IN-1: A Small‑Molecule SpCas9 Inhibitor for Temporal Control and Off‑Target Mitigation in CRISPR‑Cas9 Genome Editing


Cas9-IN-1 (CAS 2866499-55-8) is a cell‑permeable small‑molecule inhibitor of Streptococcus pyogenes Cas9 (SpCas9) that operates via a distinct apo‑Cas9 binding mechanism to block Cas9:gRNA ribonucleoprotein (RNP) complex formation . It inhibits SpCas9 with an IC50 of 7.02 μM in an in vitro fluorescence‑based inhibition assay . Cas9-IN-1 also exhibits the ability to dissociate pre‑bound gRNA from the mature Cas9:gRNA complex at concentrations of 5 and 13 μM [1]. This dual mode of action—preventing RNP assembly and disassembling pre‑formed complexes—makes Cas9-IN-1 a valuable tool for dose‑ and time‑dependent control of CRISPR‑Cas9 activity in both bacterial and mammalian systems.

Why Cas9-IN-1 Cannot Be Replaced by Other SpCas9 Small‑Molecule Inhibitors Without Quantitative Justification


SpCas9 small‑molecule inhibitors exhibit substantial variability in potency (IC50 ranging from 7 μM to >200 μM) and divergent mechanisms of action [1]. Cas9-IN-1 (IC50 = 7.02 μM) is approximately 3‑fold more potent than BRD0539 (IC50 = 22 μM) in direct in vitro cleavage assays and over 35‑fold more potent than Cas9-IN-2 (IC50 = 246 μM) . Critically, Cas9-IN-1 targets the apo‑Cas9 protein before gRNA loading, whereas inhibitors like BRD0539 are reported to disrupt Cas9‑PAM interactions, and SP24 binds both apo‑Cas9 and the pre‑formed RNP [2]. These mechanistic differences directly impact the temporal window of inhibition and the ability to dissociate pre‑existing editing complexes—parameters that cannot be assumed to be interchangeable across compounds. Substituting Cas9-IN-1 with a less potent or mechanistically distinct analog without experimental validation may lead to incomplete inhibition, unexpected off‑target editing, or misinterpretation of CRISPR‑based experimental results.

Quantitative Differentiation of Cas9-IN-1 Versus In‑Class SpCas9 Small‑Molecule Inhibitors


Cas9-IN-1 Exhibits 3.1‑Fold Superior In Vitro Potency Relative to BRD0539 in DNA Cleavage Assays

Cas9-IN-1 inhibits SpCas9 with an IC50 of 7.02 μM in a fluorescence‑based in vitro inhibition assay . In the same assay format (in vitro DNA cleavage), BRD0539—a widely used reference SpCas9 small‑molecule inhibitor—exhibits an apparent IC50 of 22 μM . This represents a 3.1‑fold difference in potency favoring Cas9-IN-1. The assay context (in vitro DNA cleavage) is comparable, enabling direct cross‑compound potency evaluation.

CRISPR-Cas9 SpCas9 inhibition small-molecule inhibitor

Cas9-IN-1 Inhibits SpCas9 via a Distinct Apo‑Cas9 Binding Mechanism Unshared by BRD0539

Cas9-IN-1 inhibits SpCas9 by binding directly to the unloaded apo‑Cas9 protein, thereby preventing formation of the Cas9:gRNA ribonucleoprotein (RNP) complex . In contrast, BRD0539 is reported to inhibit SpCas9 by disrupting the interaction between SpCas9 and the protospacer adjacent motif (PAM) of target DNA . Additionally, the recently described inhibitor SP24 (IC50 not precisely defined but active at low‑micromolar concentrations) appears to bind both apo‑Cas9 and the pre‑formed RNP complex [1]. The mechanistic divergence means Cas9-IN-1 acts upstream of RNP assembly, whereas BRD0539 acts downstream at the DNA‑binding step.

CRISPR-Cas9 mechanism of action apo-Cas9

Cas9-IN-1 Dissociates Pre‑Formed Cas9:gRNA Complexes at 5–13 μM, a Property Not Demonstrated for BRD0539

In an overnight incubation assay using an E. coli selection strain, Cas9-IN-1 (Compound 85) at concentrations of 5 μM and 13 μM was shown to detach gRNA from pre‑formed Cas9:gRNA complexes, enabling bacterial survival despite the presence of an active RNP [1]. In contrast, published literature for BRD0539 focuses on inhibition of DNA cleavage by pre‑assembled RNP but does not report direct evidence of gRNA dissociation from pre‑existing complexes . This property is unique among currently characterized small‑molecule SpCas9 inhibitors.

RNP dissociation post‑assembly inhibition CRISPR off‑switch

Cas9-IN-1 (IC50 = 7.02 μM) is 35‑Fold More Potent than the Structurally Related Cas9-IN-2 (IC50 = 246 μM)

Cas9-IN-2, a structurally related analog in the same chemical series, inhibits Cas9 with an IC50 of 246 μM via the same apo‑Cas9 binding mechanism . Cas9-IN-1 (IC50 = 7.02 μM) is therefore 35‑fold more potent than Cas9-IN-2 . This dramatic potency difference underscores the critical importance of compound selection even within the same chemical scaffold family.

structure-activity relationship Cas9-IN-2 analog comparison

Cas9-IN-1 Demonstrates Reversible Inhibition, Enabling Dose‑Dependent Tuning of SpCas9 Activity

Cas9-IN-1 acts as a reversible inhibitor of SpCas9, binding non‑covalently to apo‑Cas9 . This reversibility permits dose‑dependent control of Cas9 activity, a feature shared with BRD0539 (which is also reported as reversible) but not all Cas9 inhibitors . The reversible nature allows washout experiments to restore Cas9 function and enables fine‑tuning of editing efficiency by adjusting inhibitor concentration.

reversible inhibition dose-dependent temporal control

Cas9-IN-1 Molecular Weight (451.2 g/mol) Falls Within Optimal Range for Cell Permeability

Cas9-IN-1 has a molecular weight of 451.2 g/mol , which is below the 500 Da threshold generally associated with favorable passive cell permeability [1]. For comparison, BRD0539 has a molecular weight of 452.54 g/mol and BRD7586 is reported as <500 Da [2]. All three compounds are cell‑permeable, but Cas9-IN-1's low molecular weight supports its utility in live‑cell CRISPR control applications without requiring additional transfection reagents.

cell permeability molecular weight drug-like properties

Recommended Research and Industrial Applications of Cas9-IN-1 Based on Differentiated Evidence


Temporal Control of CRISPR‑Cas9 Editing in Live‑Cell Assays Requiring Pre‑gRNA Intervention

Cas9-IN-1's unique apo‑Cas9 binding mechanism enables researchers to pre‑treat cells with inhibitor before introducing guide RNA, effectively blocking RNP assembly and preventing editing initiation. This application scenario is particularly valuable for pulse‑chase experiments where precise temporal coordination of Cas9 activity is required. The compound's IC50 of 7.02 μM allows effective inhibition at low micromolar concentrations, minimizing cytotoxicity concerns during extended live‑cell imaging studies. Researchers should prioritize Cas9-IN-1 over BRD0539 for applications requiring blockade of the initial Cas9:gRNA assembly step rather than downstream DNA‑binding interference.

Emergency Off‑Switch for CRISPR‑Cas9 Systems with Pre‑Existing Cas9:gRNA Complexes

Cas9-IN-1 is the only commercially available small‑molecule SpCas9 inhibitor with demonstrated capacity to dissociate gRNA from pre‑formed Cas9:gRNA RNP complexes at concentrations of 5–13 μM [1]. This property enables its use as an 'emergency brake' for CRISPR editing experiments where gRNA has already been introduced and RNP complexes are present. In bacterial selection models, overnight incubation with Cas9-IN-1 rescued cells from SpyCas9‑induced lethality by detaching bound gRNA [1]. This application is not achievable with BRD0539 or most alternative small‑molecule inhibitors, making Cas9-IN-1 the preferred choice for post‑transfection temporal control studies.

High‑Throughput CRISPR Screening Platforms Requiring Cost‑Effective and Potent Inhibition

With an IC50 of 7.02 μM—3.1‑fold more potent than BRD0539 (IC50 = 22 μM) and 35‑fold more potent than Cas9-IN-2 (IC50 = 246 μM) —Cas9-IN-1 enables effective SpCas9 suppression at lower compound concentrations. In high‑throughput screening (HTS) applications where large compound quantities may be required, the reduced per‑well concentration translates to lower reagent costs and diminished risk of off‑target small‑molecule effects. Cas9-IN-1's low molecular weight (451.2 g/mol) and cell‑permeable properties further simplify experimental workflows by eliminating the need for transfection reagents.

Dose‑Response Studies for Fine‑Tuning CRISPR Editing Efficiency and Specificity

Cas9-IN-1's reversible, non‑covalent inhibition mechanism permits dose‑dependent tuning of SpCas9 activity across a gradient of inhibitor concentrations. This property is essential for studies aiming to calibrate editing efficiency—for example, achieving partial knockdown rather than complete knockout—or to systematically evaluate the relationship between Cas9 activity duration and off‑target mutation rates. Unlike irreversible inhibitors (e.g., certain anti‑CRISPR proteins), Cas9-IN-1 can be washed out to restore full Cas9 function, enabling 'inhibitor pulse' experimental designs . The 7.02 μM IC50 provides a useful reference point for establishing effective concentration ranges in cell‑based dose‑response assays .

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